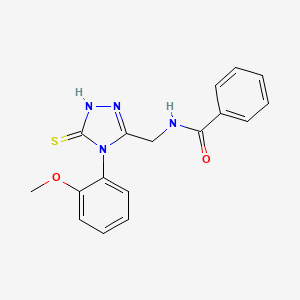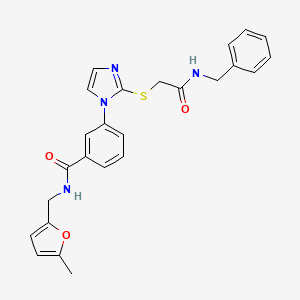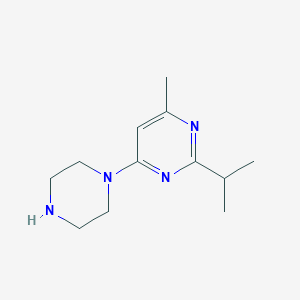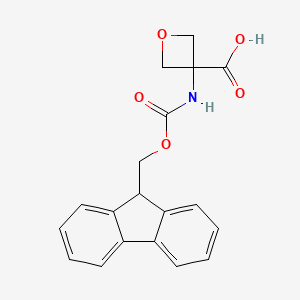![molecular formula C26H25N3O3 B2520739 3-(4-(dimethylamino)phenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1212168-07-4](/img/structure/B2520739.png)
3-(4-(dimethylamino)phenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrrolo[3,4-d]isoxazole-4,6-dione, which is a class of compounds known for their biological activities. These compounds have been studied for their potential use as antimicrobial, anti-inflammatory, and analgesic agents. They are also recognized for their utility in organic synthesis as synthons .
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, such as the compound of interest, typically involves 1,3-dipolar cycloaddition reactions. These reactions are significant in synthetic organic chemistry due to their regioselectivity. The synthesis protocol may involve the reaction of hydroximoyl chloride with various substrates like acrylonitrile, acrylamide, and N-arylmalemides. The specific synthesis route for the compound is not detailed in the provided papers, but the general methodology for creating similar structures is well-established .
Molecular Structure Analysis
The molecular structure of pyrrolo[3,4-d]isoxazole-4,6-dione derivatives is characterized by the presence of the isoxazole ring fused to a pyrrolo ring. The substitution pattern on the rings can significantly influence the molecular interactions and properties. For example, isomeric pyrazolo[3,4-d]pyrimidine-based molecules show different behaviors in terms of dimerization due to the placement of substituents, which affects intermolecular interactions like hydrogen bonding and pi-pi stacking .
Chemical Reactions Analysis
The reactivity of pyrrolo[3,4-d]isoxazole-4,6-dione derivatives can be influenced by the functional groups attached to the core structure. The presence of dimethylamino and phenyl groups could affect the electron density and steric hindrance, which in turn would influence the compound's participation in various chemical reactions. While the specific reactions of the compound are not described, the general class of compounds is known to undergo reactions typical for heterocyclic compounds, such as substitutions and further cycloadditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[3,4-d]isoxazole-4,6-dione derivatives are determined by their molecular structure. The presence of aromatic systems and heteroatoms within the molecule can lead to specific intermolecular interactions, which can affect properties like solubility, melting point, and crystal formation. For instance, different polymorphs of related compounds have been reported, which indicates that slight changes in the molecular structure can lead to significant differences in the physical properties . The antimicrobial activity of these compounds suggests they have sufficient stability and reactivity to interact with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Structural Analysis
Research into the synthesis and structural analysis of related compounds includes efforts to develop efficient synthetic protocols for diketopyrrolopyrrole derivatives, such as the work by Kumar et al. (2018), which focuses on a stable derivative end-capped with a strongly electron-donating dimethylaminophenyl moiety. This research highlights the importance of these compounds in the development of materials for electronic devices, demonstrating their stability and performance in field-effect transistors and inverters (Kumar et al., 2018).
Applications in Electronic Devices
The potential for using related compounds in electronic devices is further exemplified by the synthesis of dimethylaminophenyl-end-capped diketopyrrolopyrrole, showcasing its application in highly stable electronic devices with polymeric gate dielectric. The research demonstrates the compound's ability to improve device performance through molecular stacking, indicating its relevance to the development of advanced electronic materials (Kumar et al., 2018).
Eigenschaften
IUPAC Name |
3-[4-(dimethylamino)phenyl]-5-(4-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-17-9-13-20(14-10-17)28-25(30)22-23(18-11-15-19(16-12-18)27(2)3)29(32-24(22)26(28)31)21-7-5-4-6-8-21/h4-16,22-24H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZLDVKKXHHIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-oxo-N-(pyridin-3-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2520662.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2520663.png)
![7-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2520664.png)
![N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2520667.png)




![2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2520674.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2520676.png)
